2-Chloro-4-(dimethylamino)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, also known as 5-Fluoro-2-chloro-4-dimethylaminopyrimidine, is a heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid with a melting point of about 149-151°C. It is used as a reagent in organic synthesis, as a starting material for the preparation of a variety of other compounds, and as a catalyst in various reactions. It has been used in the synthesis of several biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme dihydrofolate reductase (DHFR).
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Anticancer Activity
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are involved in the modulation of myeloid leukemia and breast cancer, among others. They have been reported to exhibit antitumor activities, acting as DNA topoisomerase II inhibitors, and have potential applications in chemotherapy .
Antimicrobial and Antifungal Uses
Pyrimidine compounds are also explored for their antimicrobial and antifungal effects. They have been used to develop new treatments for microbial and fungal infections, leveraging their ability to interfere with the life cycle of the pathogens .
Rodenticidal Properties
Some pyrimidine derivatives, similar in structure to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, have been used as rodenticides. Their toxicological effects on rodents have been the subject of research to develop safer and more effective pest control methods .
Synthesis of Fluorinated Building Blocks
The compound is used in the synthesis of fluorinated building blocks, which are crucial in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic compounds can significantly alter their chemical and biological properties .
Drug Development and Medicinal Chemistry
As a versatile chemical intermediate, 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is used in medicinal chemistry to create a variety of drug candidates. Its reactivity allows for the introduction of various functional groups, aiding in the discovery of new therapeutic agents .
Research in Heterocyclic Chemistry
This compound is of interest in heterocyclic chemistry research due to its pyrimidine ring. Heterocyclic compounds like pyrimidines are key structures in many natural products and pharmaceuticals, and their study can lead to the development of new synthetic methodologies .
Material Science Applications
The electronic properties of pyrimidine rings make them suitable for use in material science, particularly in the creation of organic semiconductors and other electronic materials. Research into the modification of pyrimidine derivatives can lead to advancements in this field .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, affecting cellular processes .
Mode of Action
It’s suggested that similar compounds may inhibit certain enzymes, disrupting normal cellular functions .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Related compounds have been shown to cause changes in cellular processes, potentially leading to cell death .
properties
IUPAC Name |
2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHFDFGUSBMVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365658 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
355829-23-1 |
Source
|
Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.